Cannabisin A

Description

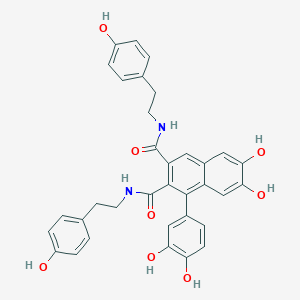

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNINZAIEQRASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130508-46-2 | |

| Record name | Cannabisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Cannabisin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin A is a naturally occurring arylnaphthalene lignanamide found in the fruits of Cannabis sativa L.[1]. As a member of the cannabisin subclass of polyphenols, it represents a departure from the more commonly studied cannabinoids like THC and CBD. Lignanamides are a class of compounds characterized by a lignan core linked to an amino acid or a biogenic amine. In the case of Cannabisin A, this intricate structure contributes to its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of Cannabisin A, including its quantitative data, and outlines the general experimental protocols relevant to its isolation and characterization.

Chemical Structure and Properties

The definitive structure of Cannabisin A was elucidated through chemical and spectral analysis[1]. Its systematic IUPAC name is 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide.

The molecular architecture of Cannabisin A features a naphthalene core substituted with multiple hydroxyl and carboxamide groups. This complex arrangement of aromatic rings and functional groups suggests potential for a range of intermolecular interactions and biological activities.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₀N₂O₈ | [2] |

| Molecular Weight | 594.6 g/mol | [2] |

| Class | Lignanamide, Polyphenol | [1] |

| Natural Source | Fruits of Cannabis sativa L. | [1] |

Experimental Protocols for Characterization

Isolation of Cannabisin A

The isolation of lignanamides from plant material typically involves a multi-step extraction and chromatographic purification process.

1. Extraction:

-

Maceration and Sonication: Dried and powdered fruits of Cannabis sativa are subjected to extraction with a polar solvent such as ethanol or methanol. The process can be enhanced by ultrasonication to increase extraction efficiency and reduce extraction time[3].

-

Supercritical Fluid Extraction (SFE): An alternative, more environmentally friendly method involves using supercritical CO₂ as the solvent, often with a co-solvent like ethanol, to extract the desired compounds[4].

2. Fractionation and Purification:

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity[5].

-

Column Chromatography: The fractions are then subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20, with a gradient elution of solvents to separate individual compounds[6].

-

Centrifugal Partition Chromatography (CPC): This technique is a form of liquid-liquid chromatography that can be used for the preparative isolation of cannabinoids and other natural products[6].

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain highly pure Cannabisin A[4].

The following diagram illustrates a general workflow for the isolation of natural products from plant material.

Structural Elucidation

The precise chemical structure of an isolated compound is determined using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: One-dimensional NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule[7][8][9][10]. The chemical shifts, coupling constants, and integration of the signals are used to piece together the molecular framework.

-

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms within the molecule[8][11].

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, which is used to determine its elemental composition (molecular formula)[12].

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, MS/MS provides valuable information about the substructures of the molecule[12][13][14][15][16]. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.

Biological Activity and Signaling Pathways

The biological activities of many cannabisins are still under investigation. Some lignanamides from hemp seed have demonstrated antioxidant and acetylcholinesterase inhibitory activities. However, specific signaling pathways and molecular targets for Cannabisin A have not yet been elucidated in the scientific literature.

The complexity of the endocannabinoid system, with its primary receptors CB1 and CB2, and the diverse signaling cascades they initiate, provides a starting point for investigating the potential biological effects of novel cannabis-derived compounds like Cannabisin A[1][17][18][19][20]. The diagram below illustrates a simplified overview of the canonical cannabinoid receptor signaling pathway.

Further research is required to determine if Cannabisin A interacts with these or other cellular targets and to elucidate its specific mechanism of action.

Conclusion

Cannabisin A stands as an intriguing lignanamide from Cannabis sativa with a well-defined chemical structure. While its biological role is yet to be fully understood, the methodologies for its isolation and characterization are well-established within the field of natural product chemistry. This technical guide provides a foundational understanding for researchers and professionals in drug development, encouraging further investigation into the therapeutic potential of this unique cannabis constituent. Future studies focusing on the specific biological targets and signaling pathways of Cannabisin A will be crucial in unlocking its potential applications in medicine and pharmacology.

References

- 1. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Isolation of cannabisativine, an alkaloid, from Cannabis sativa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. azooptics.com [azooptics.com]

- 13. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.york.ac.uk [pure.york.ac.uk]

- 16. lcms.cz [lcms.cz]

- 17. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

Unveiling Cannabisin A: A Technical Guide to its Discovery and Isolation from Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin A, a notable lignanamide found within the seeds of the Cannabis sativa plant, stands apart from the more commonly known cannabinoids like THC and CBD. First reported in 1991, this polyphenolic compound has garnered interest for its potential biological activities, contributing to the complex chemical profile of hemp seed. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cannabisin A, presenting detailed experimental protocols and quantitative data for researchers in the field.

Discovery and Initial Characterization

Cannabisin A was first identified as part of a study exploring the chemical constituents of Cannabis sativa fruits (seeds) in 1991 by a team of researchers led by I. Sakakibara.[1] This initial report laid the groundwork for the identification of a series of related lignanamides, collectively known as cannabisins.

Subsequent research has further characterized Cannabisin A, revealing its molecular formula as C34H30N2O8 and its IUPAC name as 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide. Mass spectrometry data indicates a molecular weight of 594.6 g/mol and a mass spectral signal of m/z = 594.52Da ([M − H]−).

Quantitative Analysis

Studies have quantified the concentration of Cannabisin A in hemp seeds, revealing significant variability. One analysis reported an average concentration of 105.1 ± 54 mg per 100 grams of dry weight, highlighting its status as a significant component of the seed's chemical makeup.

Table 1: Physicochemical and Quantitative Data for Cannabisin A

| Property | Value |

| Molecular Formula | C34H30N2O8 |

| Molecular Weight | 594.6 g/mol |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide |

| Mass Spectral Signal | m/z = 594.52Da ([M − H]−) |

| Concentration in Hemp Seeds (DW) | 105.1 ± 54 mg/100 g |

Experimental Protocols: Isolation and Purification

The isolation of Cannabisin A from Cannabis sativa seeds involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established procedures for the isolation of lignanamides from hemp seed.

Sample Preparation and Defatting

-

Grinding: Air-dried hemp seeds are finely ground to increase the surface area for efficient extraction.

-

Defatting: The ground seed material is subjected to extraction with a non-polar solvent, such as petroleum ether, to remove lipids. This is a critical step as hemp seeds have a high oil content.

Extraction of Lignanamides

-

Solvent Extraction: The defatted seed biomass is then extracted with a polar solvent, typically 75% ethanol, through percolation or maceration. This process is repeated multiple times to ensure maximum recovery of the target compounds.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Lignanamides, including Cannabisin A, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps for further purification.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol.

-

Reversed-Phase Chromatography (C18): Fractions containing Cannabisin A are further purified using reversed-phase column chromatography with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Cannabisin A is achieved using preparative HPLC.

-

Structure Elucidation

The purified Cannabisin A is subjected to various spectroscopic techniques to confirm its structure:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight and elemental composition.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These methods provide information about the presence of chromophores and functional groups within the molecule.

Experimental Workflow

Caption: Isolation and purification workflow for Cannabisin A.

Biological Activity and Signaling Pathways

While research into the specific signaling pathways of Cannabisin A is ongoing, studies on lignanamides isolated from hemp seeds have revealed a range of biological activities. These compounds, including Cannabisin A, have demonstrated notable antioxidant properties.[2]

Lignanamides from hemp seed have also been investigated for their anti-inflammatory and neuroprotective effects. For instance, some cannabisins have been shown to inhibit inflammatory responses in microglia, the primary immune cells of the central nervous system.[3] The general mechanism of action for many polyphenolic compounds involves the modulation of key signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by Cannabisin A.

Caption: Potential biological activities of Cannabisin A.

Conclusion

The discovery and isolation of Cannabisin A from Cannabis sativa seeds have expanded our understanding of the chemical diversity of this plant beyond the well-known cannabinoids. The detailed methodologies provided in this guide offer a framework for the consistent isolation and purification of this lignanamide, enabling further investigation into its biological activities and potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways modulated by Cannabisin A to fully understand its mechanism of action and its potential role in human health and disease.

References

Cannabisin A: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabisin A is a naturally occurring lignanamide found in Cannabis sativa L. While not as extensively studied as the major cannabinoids like THC and CBD, the class of compounds to which it belongs, the cannabisins, has demonstrated noteworthy biological activities, including anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on Cannabisin A, including its natural sources and available data on the abundance of related compounds. It further details proposed experimental protocols for its extraction, isolation, and quantification based on established methodologies for other cannabinoids. Additionally, this guide illustrates a generalized cannabinoid signaling pathway and a proposed experimental workflow for the analysis of Cannabisin A. Due to the limited specific research on Cannabisin A, this guide extrapolates from established methods and knowledge of other cannabinoids to provide a foundational resource for researchers.

Natural Sources and Abundance

Cannabisin A is a constituent of the plant Cannabis sativa L., a member of the Cannabaceae family which is indigenous to Central and South Asia.[1][2] The plant produces a vast array of over 500 chemical compounds, including more than 125 cannabinoids.[3] Cannabisin A belongs to a class of lignanamides known as cannabisins. It was first identified in Cannabis sativa in 1991.

While specific quantitative data for Cannabisin A is scarce in publicly available literature, research has been conducted on the presence of other related compounds in Cannabis sativa. For instance, Cannabisin D has been identified in the leaves of the plant, with its concentration reportedly increasing upon exposure to UV light.[4] The abundance of most minor cannabinoids and other phytochemicals is generally low compared to the major cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD).

The concentration of various phytochemicals in Cannabis sativa is influenced by genetic and environmental factors. Different cultivars or "strains" of the plant exhibit distinct chemical profiles, often referred to as "chemotypes," which are characterized by the relative abundance of major cannabinoids and terpenes. The distribution of these compounds also varies in different parts of the plant, with the highest concentrations typically found in the unfertilized female flowering heads.

Table 1: Abundance of Selected Minor Cannabinoids and Related Compounds in Cannabis sativa

| Compound Class | Compound | Plant Part | Reported Concentration/Notes |

| Lignanamide | Cannabisin A | Cannabis sativa | First identified in 1991. Quantitative data is not readily available. |

| Lignanamide | Cannabisin D | Leaves | Concentration increases with UV-C light exposure. |

| Lignanamide | Cannabisins A-C, M | Hempseed oil cake | Implicated in α-glucosidase and acetylcholinesterase (AChE) inhibition.[3] |

| Flavonoid | Cannflavin A & B | Cannabis sativa | Possess anti-inflammatory properties. |

Note: This table summarizes available information. The quantification of minor cannabinoids like Cannabisin A is an ongoing area of research, and abundance can vary significantly between different plant varieties and growing conditions.

Experimental Protocols

Due to the lack of specific, validated protocols for the isolation and quantification of Cannabisin A, the following methodologies are proposed based on established techniques for the analysis of other cannabinoids from Cannabis sativa.

Extraction of Cannabisin A from Cannabis sativa

Objective: To extract a broad spectrum of phytochemicals, including Cannabisin A, from the plant material.

Methodology: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (CO2) is a preferred method for its efficiency, selectivity, and the absence of harsh organic solvents in the final extract.

-

Sample Preparation: Dried and finely ground floral material of Cannabis sativa is used.

-

SFE System Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Co-solvent: Ethanol (e.g., 20%) can be added to modify the polarity of the CO2 and enhance the extraction of a wider range of compounds.

-

Temperature: 35 °C.

-

Pressure: 100 bar.

-

Flow Rate: 1 mL/min.

-

Extraction Time: 10 minutes.

-

-

Collection: The extract is collected in amber glass vials containing ethanol to ensure the stability of the extracted compounds. The collected extracts should be stored at -20 °C until further analysis.

Isolation of Cannabisin A

Objective: To isolate Cannabisin A from the crude extract.

Methodology: Flash Chromatography

Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a complex mixture.

-

Stationary Phase: A normal-phase silica column or a reversed-phase C18 column can be used.

-

Mobile Phase (Normal Phase): A gradient of cyclohexane and acetone, potentially with a modifier like pyridine, can be employed.

-

Mobile Phase (Reversed Phase): A gradient of formic acid in water and methanol is a common choice.

-

Detection: UV detection at multiple wavelengths (e.g., 209 nm and 270 nm) is used to monitor the elution of compounds.

-

Fraction Collection: Fractions are collected based on the UV chromatogram.

-

Post-Isolation Processing: The fractions containing the target compound are pooled. If a modifier like pyridine is used, it needs to be removed through a liquid-liquid extraction with an acidic solution. The solvent is then evaporated to yield the isolated compound.

Quantification of Cannabisin A

Objective: To accurately determine the concentration of Cannabisin A in the extract.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides high sensitivity and selectivity for the quantification of specific analytes in a complex matrix.

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in positive mode is a suitable option.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Cannabisin A and one or more of its characteristic product ions.

-

-

Quantification: External calibration with a certified reference standard of Cannabisin A is required for accurate quantification. An isotopically labeled internal standard can be used to correct for matrix effects and variations in instrument response.

Signaling Pathways and Experimental Workflows

Generalized Cannabinoid Signaling Pathway

While the specific signaling pathway for Cannabisin A has not been elucidated, cannabinoids generally exert their effects through interaction with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. The following diagram illustrates a generalized signaling cascade initiated by cannabinoid receptor activation.

Caption: Generalized cannabinoid signaling pathway.

Experimental Workflow for Cannabisin A Analysis

The following diagram outlines the logical flow of the experimental procedures for the extraction, isolation, and quantification of Cannabisin A.

Caption: Proposed workflow for Cannabisin A analysis.

Conclusion

Cannabisin A represents one of the many under-investigated phytochemicals within Cannabis sativa. While current knowledge about its abundance and specific biological functions is limited, the established analytical techniques for other cannabinoids provide a solid foundation for future research. The proposed protocols in this guide offer a starting point for the extraction, isolation, and quantification of Cannabisin A, which will be crucial for elucidating its pharmacological properties and potential therapeutic applications. Further research is warranted to fully characterize this and other minor cannabinoids to expand our understanding of the complex chemical profile of Cannabis sativa.

References

The Biosynthetic Pathway of Cannabisin A in Hemp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin A, a lignanamide found in hemp (Cannabis sativa L.), is a member of a class of phenolic compounds recognized for their potential bioactive properties. Unlike the well-studied cannabinoids, the biosynthetic pathway of lignanamides in hemp has received less attention. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Cannabisin A, drawing from established principles of phenylpropanoid and lignanamide biosynthesis. The guide details the precursor molecules, key enzymatic steps, and regulatory aspects. Furthermore, it includes detailed experimental protocols for the analysis of Cannabisin A and quantitative data reported in the literature.

Proposed Biosynthetic Pathway of Cannabisin A

The biosynthesis of Cannabisin A is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants. The pathway can be broadly divided into two main stages: the formation of hydroxycinnamic acid amide (HCAA) precursors and their subsequent oxidative coupling to form the dimeric structure of Cannabisin A.

Formation of Hydroxycinnamic Acid Amide (HCAA) Precursors

The initial steps involve the synthesis of hydroxycinnamic acids from the amino acid L-phenylalanine. These acids are then activated to their corresponding Coenzyme A (CoA) esters, which subsequently react with tyramine to form the HCAA monomers, N-trans-caffeoyltyramine and N-trans-feruloyltyramine.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Hydroxylation and Methylation: Further enzymatic steps involving hydroxylases and O-methyltransferases (OMTs) convert p-coumaroyl-CoA to caffeoyl-CoA and subsequently to feruloyl-CoA.

-

Tyrosine Decarboxylase (TyDC): Converts L-tyrosine to tyramine.

-

Amide Synthase/Transferase: An uncharacterized enzyme (likely a member of the BAHD acyltransferase superfamily) catalyzes the condensation of caffeoyl-CoA and feruloyl-CoA with tyramine to produce N-trans-caffeoyltyramine and N-trans-feruloyltyramine, respectively.

Oxidative Coupling to Cannabisin A

Cannabisin A is a heterodimer formed through the oxidative coupling of N-trans-caffeoyltyramine and N-trans-feruloyltyramine. This reaction is catalyzed by oxidoreductases, primarily peroxidases (POD) and laccases (LAC), which generate radical intermediates from the phenolic precursors. These radicals then couple in a regio- and stereospecific manner to form the final lignanamide structure. While the specific peroxidases and laccases in hemp responsible for this transformation have not yet been identified, their involvement is inferred from studies on lignan and lignanamide biosynthesis in other plant species.[1]

Quantitative Data

Quantitative analysis of cannabisins in hemp has been primarily focused on the seeds, where they are most abundant. The concentrations can vary significantly depending on the hemp cultivar.

| Compound | Hemp Cultivar(s) | Concentration Range (mg/kg of defatted seeds) | Reference |

| Cannabisin A | Not specified | 0.003 - 2.85 | [2] |

| Cannabisin B | Not specified | 0.003 - 2.85 | [2] |

| Cannabisin C | Not specified | 0.003 - 2.85 | [2] |

| N-trans-caffeoyltyramine | Not specified | 0.1 - 76.2 | [2] |

Experimental Protocols

Extraction of Lignanamides from Hemp Seeds

This protocol is adapted from methods described for the extraction of phenolic compounds from hemp seeds.[3][4]

-

Defatting: Grind hemp seeds to a fine powder. Extract the powder with n-hexane or petroleum ether at room temperature with continuous stirring for 24 hours to remove lipids. Filter the mixture and air-dry the defatted meal.

-

Extraction: Macerate the defatted hemp seed meal with 80% aqueous ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to enrich the lignanamide fraction.

References

- 1. Molecular identification of a laccase that catalyzes the oxidative coupling of a hydroxycinnamic acid amide for hordatine biosynthesis in barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. future4200.com [future4200.com]

- 3. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cannabisin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin A is a lignanamide, a class of phenolic compounds, found in the seeds of Cannabis sativa. Lignanamides are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of Cannabisin A, intended to serve as a foundational resource for researchers and professionals in drug development. While specific experimental data for some properties of Cannabisin A are not extensively available in public literature, this guide compiles the existing information and presents generalized experimental protocols based on established methods for related compounds.

Physical and Chemical Properties

The fundamental physical and chemical properties of Cannabisin A are summarized below. It is important to note that while some data, such as molecular formula and weight, are well-defined, other parameters like melting and boiling points have not been widely reported.

Table 1: Physical and Chemical Properties of Cannabisin A

| Property | Value | Source/Method |

| Molecular Formula | C₃₄H₃₀N₂O₈ | PubChem |

| Molecular Weight | 594.61 g/mol | PubChem |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | MedchemExpress |

| CAS Number | 130508-46-2 | MedchemExpress |

| Mass Spectrometry | m/z = 594.52 Da ([M-H]⁻) | ResearchGate |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of Cannabisin A. These protocols are based on established methods for cannabinoids and lignanamides and may require optimization for specific laboratory conditions.

Isolation and Purification of Cannabisin A from Cannabis sativa Seeds

Objective: To isolate and purify Cannabisin A from hemp seeds.

Methodology: This protocol utilizes flash chromatography, a common technique for the purification of natural products.[1][2][3][4][5]

Workflow Diagram:

Detailed Protocol:

-

Extraction:

-

Grind dried hemp seeds into a fine powder.

-

Macerate the ground seeds in methanol (or another suitable solvent) at room temperature for 24-48 hours.

-

Filter the mixture to separate the solvent from the solid residue.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

-

Concentration:

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Flash Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Isolation:

-

Identify the fractions containing Cannabisin A based on comparison with a standard (if available) or by spectroscopic analysis.

-

Pool the fractions rich in Cannabisin A.

-

Evaporate the solvent from the pooled fractions to yield purified Cannabisin A.

-

Spectroscopic Analysis

Objective: To characterize the chemical structure of Cannabisin A using various spectroscopic techniques.

General Procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of purified Cannabisin A in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.[6][7]

-

Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to elucidate the complete chemical structure and connectivity of atoms.

-

-

Mass Spectrometry (MS):

-

Introduce a solution of Cannabisin A into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Obtain the mass spectrum to determine the molecular weight and elemental composition.[8][9][10]

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which provides structural information.

-

-

Infrared (IR) Spectroscopy:

Biological Activities and Signaling Pathways

Cannabisin A, as a lignanamide, is expected to possess antioxidant and anti-inflammatory properties. The following are generalized protocols to assess these activities.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of Cannabisin A.[13][14][15][16]

Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine antioxidant capacity.

Workflow Diagram:

Detailed Protocol:

-

Prepare a stock solution of Cannabisin A in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the Cannabisin A solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

Objective: To assess the potential of Cannabisin A to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]

Methodology: The Griess assay is used to measure nitrite, a stable product of NO, in the cell culture supernatant.

Workflow Diagram:

Detailed Protocol:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of Cannabisin A for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Potential Signaling Pathways

The anti-inflammatory effects of cannabinoids are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3][4][20][21][22][23][24][25]

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cannabinoids have been shown to inhibit this pathway.[4][20][21][22][23][24]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Cannabinoids can modulate this pathway to exert their anti-inflammatory effects.[2][3][25][26][27][28][29]

Conclusion

Cannabisin A is a promising bioactive compound from Cannabis sativa with potential therapeutic applications. This guide provides a summary of its known properties and outlines generalized experimental approaches for its further investigation. The lack of specific experimental data for several key properties highlights the need for more focused research on this particular lignanamide. The provided protocols and pathway diagrams offer a framework for researchers to design and execute studies aimed at elucidating the full chemical and biological profile of Cannabisin A, which could pave the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mediabros.store [mediabros.store]

- 3. rootsciences.com [rootsciences.com]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azooptics.com [azooptics.com]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. selectscience.net [selectscience.net]

- 12. cannabissciencetech.com [cannabissciencetech.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. biotechjournal.in [biotechjournal.in]

- 16. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]

- 20. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The molecular activity of cannabidiol in the regulation of Nrf2 system interacting with NF-κB pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cannabinoids and NF-κB: Hijacking a pro-cancer signal Can Be Done - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cannabidiol converts NF-κB into a tumor suppressor in glioblastoma with defined antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Cannabisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Shanghai, China – November 19, 2025 – As the scientific community continues to explore the vast chemical diversity of Cannabis sativa, minor constituents with significant biological potential are increasingly coming into focus. Among these is Cannabisin A, a lignanamide that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for Cannabisin A, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy, to support ongoing research and development efforts.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been instrumental in the initial identification and characterization of Cannabisin A. The compound has a molecular formula of C₃₄H₃₀N₂O₈ and a molecular weight of 594.6 g/mol .

Table 1: Mass Spectrometry Data for Cannabisin A

| Ionization Mode | Observed m/z | Ion Type | Fragmentation |

| Negative | 593.1941 | [M-H]⁻ | 456.1110 |

This data indicates the deprotonated molecule and a significant fragment ion, providing key information for structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectral data for Cannabisin A is typically acquired using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

Workflow for Mass Spectrometry Analysis of Cannabisin A

Caption: General workflow for LC-MS analysis of Cannabisin A.

A detailed protocol involves:

-

Extraction: Cannabisin A is extracted from Cannabis sativa plant material, typically the seeds, using a suitable solvent such as a methanol-chloroform mixture.

-

Chromatographic Separation: The extract is then subjected to liquid chromatography, often using a C18 reversed-phase column with a gradient elution of methanol and water containing a small percentage of formic acid to ensure good peak shape and separation.

-

Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for the analysis of lignanamides. The mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides high-resolution mass data for accurate mass determination and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) Spectroscopy Data

General Experimental Protocols for NMR and UV Analysis of Cannabis Constituents

While specific data for Cannabisin A is pending, the general methodologies for obtaining NMR and UV spectra for compounds isolated from Cannabis sativa are well-established.

Workflow for Spectroscopic Analysis of Isolated Compounds

Caption: A typical workflow for the isolation and spectroscopic characterization of natural products from Cannabis sativa.

NMR Spectroscopy Protocol:

-

Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to determine the complete chemical structure of the molecule.

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, which provide information about the electronic transitions and chromophores present in the molecule.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by Cannabisin A. However, studies on other lignanamides from Cannabis sativa suggest potential biological activities, including anti-inflammatory and antioxidant effects. Some lignanamides have also been investigated for their interaction with P-glycoprotein, a transporter involved in multidrug resistance, indicating a potential role in drug development. Further research is necessary to elucidate the specific biological targets and mechanisms of action of Cannabisin A.

Logical Relationship of Lignanamide Research in Drug Development

Caption: The progression of lignanamide research from isolation to potential therapeutic application.

This technical guide serves as a foundational resource for professionals engaged in the study of Cannabis sativa constituents. As research progresses, it is anticipated that a more complete spectroscopic and biological profile of Cannabisin A will emerge, further clarifying its potential role in science and medicine.

In Silico Modeling of Cannabisin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin A, a lignanamide found in the fruits and seeds of Cannabis sativa, is a non-cannabinoid compound that has garnered interest for its potential bioactivity. Unlike the well-studied cannabinoids such as THC and CBD, Cannabisin A belongs to a different chemical class and is not psychoactive. Lignanamides are a class of naturally occurring compounds known for a variety of pharmacological effects. This technical guide provides an in-depth exploration of the in silico modeling of Cannabisin A's bioactivity, with a focus on its interaction with P-glycoprotein (P-gp), a key protein in multidrug resistance.

In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict the interaction of compounds with biological targets, their pharmacokinetic properties, and potential toxicities.[1] These methods offer a rapid and cost-effective approach to screen large libraries of natural products for potential therapeutic leads.[2] This guide will detail the methodologies for in silico analysis, present quantitative data from relevant studies, and provide experimental protocols for the validation of computational findings.

In Silico Modeling Methodology

The computational investigation of Cannabisin A's bioactivity involves a multi-step workflow, starting from ligand and protein preparation to molecular docking and analysis of the interactions.

Ligand and Protein Preparation

The three-dimensional structure of Cannabisin A is obtained from chemical databases such as PubChem. The protein target, in this case, P-glycoprotein (P-gp), is retrieved from the Protein Data Bank (PDB). Both the ligand and the protein structures are then prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms. This preparation ensures that the molecules are in a chemically correct state for the simulation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] For Cannabisin A, docking simulations are performed to predict its binding affinity and mode of interaction with the drug-binding pocket of P-gp. Software such as AutoDock Vina is commonly used for this purpose. The docking process generates multiple possible binding poses of the ligand within the protein's active site, each with a corresponding binding energy score. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

ADMET Prediction

In addition to target interaction, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[4] Web-based platforms like SwissADME and admetSAR are utilized to assess the drug-likeness of Cannabisin A, including its predicted oral bioavailability, blood-brain barrier permeability, and potential for toxicity.

Quantitative Data Summary

The following table summarizes the results of a molecular docking study of Cannabisin A and other lignanamides from Cannabis sativa against P-glycoprotein.[5]

| Compound | Binding Affinity (kcal/mol) |

| Cannabisin A | -10.1 |

| Cannabisin B | -10.1 |

| Cannabisin M | -10.2 |

| Cannabisin N | -10.2 |

| Tariquidar (Control) | -10.1 |

| Zosuquidar (Control) | -9.6 |

Table 1: Binding affinities of selected lignanamides and control P-gp inhibitors against P-glycoprotein. A more negative value indicates a stronger predicted binding affinity.[5]

Experimental Protocols

The in silico predictions of Cannabisin A's bioactivity as a P-gp inhibitor should be validated through in vitro experiments. A standard assay for this purpose is the Calcein-AM efflux assay.

Calcein-AM Efflux Assay for P-glycoprotein Inhibition

Objective: To determine the ability of Cannabisin A to inhibit the efflux of a fluorescent substrate (Calcein) from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., KB-C2) and the parental cell line (e.g., KB-3-1).

-

Calcein-AM (a non-fluorescent, cell-permeable dye that becomes fluorescent Calcein upon hydrolysis by intracellular esterases).

-

Cannabisin A (test compound).

-

Verapamil or Tariquidar (positive control P-gp inhibitor).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Remove the culture medium and wash the cells with a serum-free medium. Add fresh medium containing various concentrations of Cannabisin A or the positive control to the wells. Incubate for 1 hour.

-

Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for 30 minutes.

-

Efflux: Remove the medium containing Calcein-AM and the test compounds. Wash the cells with a cold buffer. Add fresh medium (without Calcein-AM but with the test compounds) and incubate for 1-2 hours to allow for P-gp-mediated efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Increased intracellular fluorescence in the presence of Cannabisin A compared to the untreated control indicates inhibition of P-gp-mediated efflux. The IC50 value (the concentration of Cannabisin A that causes 50% inhibition of efflux) can be calculated.

Visualizations

Signaling Pathways and Workflows

Conclusion

In silico modeling provides a powerful framework for investigating the bioactivity of natural products like Cannabisin A. The molecular docking studies highlighted in this guide suggest that Cannabisin A is a potential inhibitor of P-glycoprotein, a protein implicated in multidrug resistance in cancer.[5] The predicted binding affinity and interaction patterns provide a strong basis for further experimental validation. The methodologies and protocols outlined here offer a comprehensive approach for researchers to explore the therapeutic potential of Cannabisin A and other novel compounds from Cannabis sativa. Further in vitro and in vivo studies are essential to confirm these computational findings and to elucidate the full pharmacological profile of Cannabisin A.

References

- 1. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In silico investigation of cannabinoids from Cannabis sativa leaves as a potential anticancer drug to inhibit MAPK-ERK signaling pathway and EMT induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxic Screening of Cannabisin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxic screening of Cannabisin A, a lignanamide found in Cannabis sativa.[1][2] While specific cytotoxic data for Cannabisin A is not yet prevalent in public literature, this document details the standard experimental protocols and data interpretation methodologies that are broadly applied in the field of natural product drug discovery. The protocols and pathways described are based on established practices for assessing the cytotoxic potential of novel compounds, with a particular focus on methodologies commonly used for other cannabinoids.

Introduction to Cytotoxicity Screening

The initial phase of evaluating a novel compound's potential as an anticancer agent involves in vitro cytotoxicity screening. These assays are designed to determine a compound's ability to inhibit cell growth or induce cell death in cancerous cell lines.[3] Key objectives of this preliminary screening include determining the concentration-dependent effects of the compound and calculating the half-maximal inhibitory concentration (IC50), a critical measure of a substance's potency. A variety of assays are available, each with distinct mechanisms, to measure cell viability and cytotoxicity.[3]

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive and reliable assessment of cytotoxicity, as different assays measure different cellular parameters.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Cannabisin A (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[8] It is a reliable method for cytotoxicity screening of adherent cells.[9]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[9][10]

-

Washing: Wash the plates multiple times with 1% acetic acid to remove excess TCA and unbound dye.[9][10]

-

SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB.[9]

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8][10]

-

Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.[8][9]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] This serves as an indicator of compromised cell membrane integrity.[12]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

-

Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[13][14]

-

LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13][15]

-

Stop Reaction: Add a stop solution to each well.[15]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[13][15]

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The primary output is typically the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: Hypothetical Cytotoxic Activity of Cannabisin A on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 48 | Value |

| A549 | Lung Cancer | MTT | 48 | Value |

| HeLa | Cervical Cancer | SRB | 72 | Value |

| HepG2 | Liver Cancer | SRB | 72 | Value |

| Jurkat | Leukemia | LDH | 24 | Value |

Note: The IC50 values are placeholders and would be determined experimentally.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a novel compound like Cannabisin A.

Caption: A generalized workflow for the in vitro cytotoxic screening of a test compound.

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

If Cannabisin A demonstrates significant cytotoxic activity, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells with compromised membrane integrity.[17]

Protocol:

-

Cell Treatment: Treat cells with Cannabisin A at its determined IC50 concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Protocol:

-

Cell Treatment: Treat cells with Cannabisin A at its IC50 concentration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at 4°C.[19][20]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[21]

-

Staining: Resuspend the cells in a PI staining solution that also contains RNase A to prevent the staining of RNA.[21]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[19][21]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Potential Signaling Pathways for Investigation

The cytotoxic effects of many cannabinoids are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[22][23] Based on the known mechanisms of other cannabinoids, the following pathways would be pertinent to investigate for Cannabisin A.

Cannabinoids can induce apoptosis through both receptor-dependent and independent mechanisms, often involving the activation of caspases and modulation of the MAPK and PI3K/Akt pathways.[24][25][26]

Caption: A simplified diagram of signaling pathways often implicated in cannabinoid-induced apoptosis.

Some cannabinoids have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[24][27][28][29][30]

Caption: A diagram illustrating the potential inhibitory effect of cannabinoids on the Wnt/β-catenin signaling pathway.

Conclusion

While direct experimental data on the cytotoxic properties of Cannabisin A are currently limited, this guide provides a robust framework for its preliminary screening and mechanistic evaluation. By employing a systematic approach that includes multiple validated cytotoxicity assays, followed by in-depth analysis of apoptosis and cell cycle distribution, researchers can effectively determine the anticancer potential of Cannabisin A. Subsequent investigation into its effects on key signaling pathways, such as those involved in apoptosis and the Wnt/β-catenin cascade, will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

References

- 1. Cannabisin A | C34H30N2O8 | CID 15086398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiologics.com [cellbiologics.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. corefacilities.iss.it [corefacilities.iss.it]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. researchgate.net [researchgate.net]

- 23. Exploring the therapeutic potential of cannabinoids in cancer by modulating signaling pathways and addressing clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analyzing the role of cannabinoids as modulators of Wnt/β-catenin signaling pathway for their use in the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Cannabidiol and the Canonical WNT/β-Catenin Pathway in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Cannabisin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro antioxidant capacity of Cannabisin A is limited. This guide provides a comprehensive overview based on the antioxidant properties of the broader class of compounds to which Cannabisin A belongs—lignanamides—and related molecules found in Cannabis sativa. The experimental protocols and potential mechanisms described herein are based on established methods for evaluating antioxidant potential and the known activities of structurally similar compounds.

Introduction to Cannabisin A and its Antioxidant Potential

Cannabisin A is a lignanamide found in Cannabis sativa, particularly in the seeds and leaves.[1] Lignanamides are a class of plant secondary metabolites known for their diverse biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] As a member of this class, Cannabisin A is hypothesized to possess significant antioxidant potential, which involves the scavenging of free radicals and the modulation of cellular antioxidant defense systems. The antioxidant activity of lignanamides is often attributed to their phenolic structures, which can donate hydrogen atoms to neutralize free radicals.[4]

Quantitative Data on the Antioxidant Activity of Cannabis Extracts and Related Compounds

Table 1: DPPH Radical Scavenging Activity of Cannabis sativa Extracts and Cannabinoids

| Sample | IC50 (µg/mL) | Reference |

| C. sativa Aqueous Extract | 60 | [5] |

| C. sativa Hexane Extract | 97 | [5] |

| C. sativa Ethanolic Extract (Soxhlet) | 222.96 | [6] |

| C. sativa Ethanolic Extract (Maceration) | 256.21 | [6] |

| C. sativa Hexanic Extract (Soxhlet) | 353.67 | [6] |

| C. sativa Hexanic Extract (Maceration) | 455.28 | [6] |

| Ascorbic Acid (Reference) | 5 | [5] |

Table 2: Superoxide Radical Scavenging Activity of Cannabis sativa Extracts

| Sample | IC50 (µg/mL) | Reference |

| C. sativa Aqueous Extract | 9 | [5] |

| C. sativa Hexane Extract | 127 | [5] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Cannabis sativa Extracts

| Sample | Activity | Reference |

| C. sativa Aqueous Extract | 17.75 µmol Fe2+/g extract | [5] |

| C. sativa Hexane Extract | 21.94 µmol Fe2+/g extract | [5] |

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Cannabis sativa Extracts

| Sample | Activity | Reference |

| C. sativa Aqueous Extract | 0.91 µmol TE/g sample | [5] |

| C. sativa Hexane Extract | 7.37 µmol TE/g sample | [5] |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of Cannabisin A.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve Cannabisin A in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions should be prepared from the stock solution.

-

Reaction Mixture: In a 96-well microplate, add 25 µL of the sample or standard (e.g., Trolox or ascorbic acid) to 175 µL of the DPPH solution.[6]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes with shaking.[6]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Cannabisin A and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: In a 96-well microplate, mix 10 µL of the sample or standard with 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of Cannabisin A and serial dilutions.

-

Reaction Mixture: Add a small volume of the sample or standard (e.g., FeSO₄) to the FRAP reagent. For example, mix 100 µL of the extract with 2 mL of the FRAP reagent.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[8]

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[7]

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol Fe²⁺ equivalents per gram of sample.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Nrf2/ARE Pathway

Lignans have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] This pathway is a key regulator of cellular defense against oxidative stress. It is plausible that Cannabisin A, as a lignanamide, may also modulate this pathway.

Caption: Proposed Nrf2/ARE signaling pathway for Cannabisin A.

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of the antioxidant potential of a compound like Cannabisin A.

Caption: General workflow for in vitro antioxidant screening.

Conclusion

While direct experimental evidence for the antioxidant potential of Cannabisin A is currently sparse, its classification as a lignanamide strongly suggests that it possesses antioxidant properties. The established antioxidant activities of various Cannabis sativa extracts and other lignanamides provide a solid foundation for future research into the specific mechanisms and efficacy of Cannabisin A. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers to investigate and characterize the in vitro antioxidant potential of this promising natural compound. Further studies are warranted to isolate Cannabisin A and quantify its activity in various antioxidant models to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. cannabisandhealth.org [cannabisandhealth.org]

- 8. researchgate.net [researchgate.net]

- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

Cannabisin A: Unraveling the Anti-inflammatory Potential of a Rare Cannabis Lignanamide

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the anti-inflammatory properties of Cannabisin A, a lignanamide found in Cannabis sativa. While the broader class of lignanamides from hemp seed shows promise for anti-inflammatory and antioxidant activities, specific data on Cannabisin A, including quantitative analysis, detailed experimental protocols, and defined signaling pathways, remains elusive in publicly available scientific literature.

Cannabisin A, with the chemical formula C34H30N2O8, is a known constituent of Cannabis sativa. Lignanamides, the chemical class to which Cannabisin A belongs, are a group of polyphenolic compounds that have garnered scientific interest for their potential health benefits. General research into hemp seed extracts indicates that lignanamides as a group contribute to the plant's anti-inflammatory and antioxidant profile. Some studies suggest that various cannabisins possess anti-neuroinflammatory potential. However, these findings are often general to the class of compounds or focus on other, more abundant cannabisins, such as Cannabisin F.